molecular formula C17H15N5S B14464800 1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- CAS No. 66354-97-0

1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-

Cat. No.: B14464800
CAS No.: 66354-97-0
M. Wt: 321.4 g/mol
InChI Key: UDJIVKSGJBMQCN-UHFFFAOYSA-N
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Description

1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes a tetrazole moiety attached to the indole ring. The presence of the tetrazole group imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Scientific Research Applications

1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The tetrazole moiety can enhance the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation and survival .

Properties

CAS No.

66354-97-0

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

6-methyl-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole

InChI

InChI=1S/C17H15N5S/c1-11-7-8-13-14(9-11)18-16(12-5-3-2-4-6-12)17(13)23-10-15-19-21-22-20-15/h2-9,18H,10H2,1H3,(H,19,20,21,22)

InChI Key

UDJIVKSGJBMQCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4

Origin of Product

United States

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